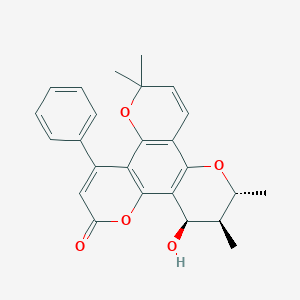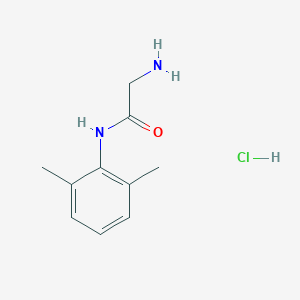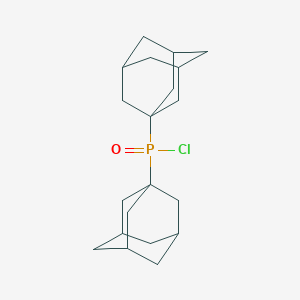
Cloruro de di-1-adamantilofosfínico
Descripción general
Descripción
DI-1-Adamantylphosphinic chloride is a compound that has been explored in various research contexts due to its unique structural features and potential applications in chemistry. The compound is characterized by the presence of adamantyl groups, which are bulky and can influence the molecular geometry and reactivity of the compound .
Synthesis Analysis
The synthesis of DI-1-Adamantylphosphinic chloride involves the reaction of adamantane with PCl3/A1Cl3, followed by hydrolysis to yield the desired product. This synthesis route has been shown to produce (1-Ad)2P(:O)Cl, which can be further converted to other derivatives through standard procedures .
Molecular Structure Analysis
The molecular structure of DI-1-Adamantylphosphinic chloride has been confirmed through single crystal X-ray structure determination. Despite the bulky adamantyl substituents, the P-C bond lengths are found to be normal. The presence of these bulky groups can lead to reduced coordination numbers and irregular structures in metal complexes .
Chemical Reactions Analysis
DI-1-Adamantylphosphinic chloride has been shown to undergo various chemical reactions. For instance, chlorine-fluorine exchange can be performed to yield different derivatives. However, attempts to desulfurate the compound to produce (1-Ad)2PCl have failed, indicating the stability of the sulfur-containing compound . The compound has also been used to synthesize secondary phosphine oxides by reacting with tBuLi and has shown reactivity with chloral to give adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of DI-1-Adamantylphosphinic chloride are influenced by the adamantyl groups. These groups impart steric bulk to the molecule, which can affect its reactivity and interactions with other molecules. For example, the steric bulk can influence the coordination geometry in metal complexes and can be a factor in the effectiveness of catalysts for certain chemical reactions . The compound's reactivity with various reagents and its ability to form complexes with metals like Pd(II) and Pt(II) also highlight its versatile chemical properties .
Aplicaciones Científicas De Investigación
Reacciones de acoplamiento cruzado catalizadas por paladio
Cloruro de di-1-adamantilofosfínico: se ha mencionado como un ligando eficaz en reacciones de acoplamiento cruzado catalizadas por paladio, como la reacción de Suzuki. Estas reacciones son fundamentales para la creación de moléculas orgánicas complejas y se utilizan ampliamente en productos farmacéuticos, agroquímicos y ciencia de materiales .
Safety and Hazards
Safety data sheets indicate that DI-1-Adamantylphosphinic chloride should be handled with care. It is advised to avoid breathing in mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used .
Mecanismo De Acción
Target of Action
DI-1-Adamantylphosphinic chloride is primarily used as a ligand in palladium-catalyzed cross-coupling reactions . These reactions are a standard tool for carbon–carbon and carbon–heteroatom bond-forming reactions . The compound’s primary targets are the palladium atoms in these reactions, which it helps to stabilize and activate .
Mode of Action
The compound interacts with its targets by binding to the palladium atoms, thereby stabilizing them and enhancing their reactivity . This interaction results in the formation of coordinatively unsaturated complexes such as 16e PdL3, 14e PdL2, and 12e PdL, which are the ‘real’ active catalysts in these reactions .
Biochemical Pathways
The affected pathways are those involved in the palladium-catalyzed cross-coupling reactions . These reactions are used for the formation of carbon–carbon and carbon–heteroatom bonds . The downstream effects include the formation of new organic compounds through these bonds .
Pharmacokinetics
As a ligand in palladium-catalyzed reactions, its bioavailability would be largely determined by its ability to bind to palladium atoms and form active catalysts .
Result of Action
The molecular and cellular effects of the compound’s action are the formation of new carbon–carbon and carbon–heteroatom bonds through palladium-catalyzed cross-coupling reactions . This leads to the synthesis of new organic compounds .
Action Environment
The action, efficacy, and stability of DI-1-Adamantylphosphinic chloride are influenced by various environmental factors. These include the presence of palladium atoms for it to bind to, the conditions under which the reactions take place, and the presence of other reactants in the reaction mixture
Propiedades
IUPAC Name |
1-[1-adamantyl(chloro)phosphoryl]adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClOP/c21-23(22,19-7-13-1-14(8-19)3-15(2-13)9-19)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFVOXURDFZPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)P(=O)(C45CC6CC(C4)CC(C6)C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409322 | |
| Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126683-99-6 | |
| Record name | DI-1-ADAMANTYLPHOSPHINIC CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




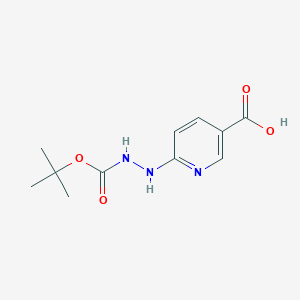
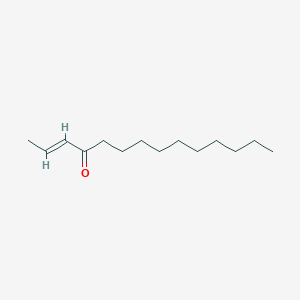

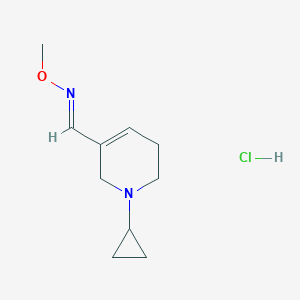
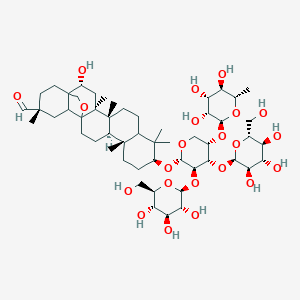

![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
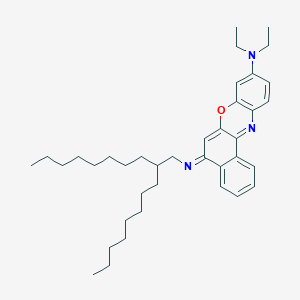

![4-[(5-Chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate](/img/structure/B136673.png)

